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Compound of Interest

Compound Name: A2764 dihydrochloride

Cat. No.: B3018551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
A2764 dihydrochloride is a selective inhibitor of the TWIK-related spinal cord K+ channel

(TRESK, K2P18.1), a member of the two-pore domain potassium channel family. TRESK

channels are implicated in the regulation of neuronal excitability and have emerged as potential

therapeutic targets for migraine and nociception.[1][2] This technical guide provides a

comprehensive overview of the synthesis and purification of A2764 dihydrochloride, along

with its mechanism of action and relevant signaling pathways. The information is compiled from

publicly available scientific literature and chemical supplier data.

Physicochemical Properties and Quantitative Data
A2764 dihydrochloride is a white to off-white solid. Its key properties and biological activity

data are summarized in the tables below.

Table 1: Physicochemical Properties of A2764 Dihydrochloride
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Property Value Reference

CAS Number 861038-72-4 MedChem Express

Molecular Formula C₁₅H₁₉ClN₂O · 2HCl Axon Medchem

Molecular Weight 351.70 g/mol MedChem Express

Purity (HPLC) ≥99% Selleck Chemicals

Solubility
DMSO: ≥70 mg/mL (199.03

mM)
Selleck Chemicals

Table 2: In Vitro Biological Activity of A2764

Parameter Value Conditions Reference

IC₅₀ (mTRESK) 11.8 µM
Activated murine

TRESK channel

Axon Medchem,

Selleck Chemicals

Inhibition of resting

TRESK
42.8 ± 11.5%

100 µM A2764 on

oocytes expressing

mTRESK

Lengyel et al., 2019

Inhibition of activated

TRESK
77.8 ± 3.5%

100 µM A2764 on

ionomycin-activated

mTRESK

Lengyel et al., 2019

Synthesis of A2764 Dihydrochloride
The synthesis of A2764, or 2-((5-chloroquinolin-8-yl)oxy)-N,N-diethylethan-1-amine, is

described in the scientific literature, originating from chemically modified analogs of cloxyquin.

[1] The following is a likely synthetic protocol based on established chemical principles for the

formation of ether linkages and subsequent salt formation.

Experimental Protocol: Synthesis
Step 1: Etherification
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To a solution of 5-chloro-8-hydroxyquinoline (1.0 eq) in a suitable aprotic polar solvent such

as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at

0 °C.

Stir the resulting mixture at room temperature for 30 minutes to form the sodium salt of 5-

chloro-8-hydroxyquinoline.

Add 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude free base of A2764.

Step 2: Dihydrochloride Salt Formation

Dissolve the crude A2764 free base in a minimal amount of a suitable solvent like

isopropanol or ethanol.

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) to the

stirred solution of the free base at 0 °C.

Stir the mixture for 1-2 hours at 0 °C to allow for complete precipitation of the dihydrochloride

salt.

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to

yield A2764 dihydrochloride.

Purification of A2764 Dihydrochloride
Purification of the final compound is crucial to achieve the high purity required for biological

assays.
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Experimental Protocol: Purification
Recrystallization: The crude A2764 dihydrochloride can be purified by recrystallization from

a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether. Dissolve

the crude product in a minimum amount of the hot primary solvent (e.g., ethanol) and then

slowly add the anti-solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to

cool slowly to induce crystallization.

Chromatography (for free base): If significant impurities are present in the free base after the

initial synthesis, purification can be achieved using column chromatography on silica gel. A

solvent system of dichloromethane/methanol or ethyl acetate/triethylamine can be employed

to elute the desired product. The purified free base is then converted to the dihydrochloride

salt as described above.

Final Drying: The purified A2764 dihydrochloride should be dried under high vacuum at an

elevated temperature (e.g., 40-50 °C) for several hours to remove any residual solvents.

Mechanism of Action and Signaling Pathway
A2764 is a selective inhibitor of the TRESK potassium channel. The activity of TRESK is

regulated by intracellular signaling pathways, primarily involving calcium signaling and

phosphorylation.

The TRESK channel is activated by the calcium/calmodulin-dependent phosphatase,

calcineurin.[3][4] This activation is a result of dephosphorylation of the channel. Conversely,

TRESK is inhibited by phosphorylation at two distinct sites, Ser-264 and the S276 cluster,

which can be mediated by protein kinase A (PKA).[1] The adaptor protein 14-3-3 can also play

a role in modulating TRESK activity. A2764 exerts its inhibitory effect on the TRESK channel,

leading to depolarization of the cell membrane and increased neuronal excitability.
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Start Materials:
5-chloro-8-hydroxyquinoline

2-(diethylamino)ethyl chloride HCl

Step 1: Etherification Reaction

Aqueous Workup & Extraction

Crude A2764 (Free Base)

Step 2: Dihydrochloride Salt Formation

Crude A2764 Dihydrochloride

Purification (Recrystallization)

Pure A2764 Dihydrochloride

Quality Control (HPLC, NMR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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